N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-N'-(2-methylphenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-N’-(2-methylphenyl)urea” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Synthesis Analysis
The synthesis of imidazole-containing compounds often involves the reaction of an aryl halide with an imidazole . For example, N-arylation of imidazole with 4-fluorobenzaldehyde using hexadecyltrimethylammonium bromide as a catalyst yields a compound that can be further reacted with substituted acetophenones to yield corresponding chalcones .Molecular Structure Analysis
The molecular structure of “N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-N’-(2-methylphenyl)urea” likely includes an imidazole ring, a pyrimidine ring, and phenyl groups. The imidazole ring is a five-membered ring with two nitrogen atoms . The pyrimidine ring is a six-membered ring with two nitrogen atoms .Chemical Reactions Analysis
The chemical reactions involving “N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-N’-(2-methylphenyl)urea” could include reactions typical of imidazole and pyrimidine rings. For instance, imidazole rings can undergo N-arylation reactions .Scientific Research Applications
Anticancer Research
N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-N'-(2-methylphenyl)urea derivatives have been studied for their anticancer properties. For example, Bazin et al. (2016) discovered that 1-(Imidazo[1,2-a]pyrazin-6-yl)-3-(4-methoxy-phenyl)urea exhibited cytostatic activity against non-small cell lung cancer cell lines. This compound induced the overexpression of the TP53 gene, suggesting its potential in reactivating mutant p53 in these cancer cells (Bazin et al., 2016).
Plant Biology and Agriculture
Urea derivatives, including those structurally similar to this compound, have shown promise in plant biology. Ricci and Bertoletti (2009) highlighted that some urea derivatives possess cytokinin-like activity and can enhance adventitious root formation, crucial in in vitro plant morphogenesis (Ricci & Bertoletti, 2009).
Chemical Synthesis and Reactions
Altural and Kollenz (1990) studied the reactions of certain pyrimidine derivatives, leading to the formation of N,N'-disubstituted ureas and imidazolyl-pyrimidinones. This type of research is vital for understanding the chemical properties and reactions involving compounds like this compound (Altural & Kollenz, 1990).
Enzyme Inhibition and Antioxidant Activity
Urea derivatives have been explored for their enzyme inhibition properties and potential antioxidant activities. For example, Mustafa et al. (2014) synthesized urea derivatives and assessed their effects on various enzymes, observing inhibition ranges and noting the compounds' effects on a prostate cancer cell line (Mustafa, Perveen, & Khan, 2014).
Chemical Reactions and Synthesis Techniques
Research has also been conducted on the synthesis and reactions of related compounds. Peng et al. (2008) applied a Pd(OAc)2/[mmim]I catalyst system for the oxidative carbonylation of amines to carbamates, ureas, and 2-oxazolidinones, demonstrating the versatility of these compounds in chemical synthesis (Peng et al., 2008).
Future Directions
The future directions for research on “N-(4-{[6-(1H-imidazol-1-yl)-4-pyrimidinyl]amino}phenyl)-N’-(2-methylphenyl)urea” could include further exploration of its potential biological activities and the development of new drugs based on its structure . Given the broad range of activities exhibited by imidazole-containing compounds, there is potential for the development of novel drugs .
Properties
IUPAC Name |
1-[4-[(6-imidazol-1-ylpyrimidin-4-yl)amino]phenyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7O/c1-15-4-2-3-5-18(15)27-21(29)26-17-8-6-16(7-9-17)25-19-12-20(24-13-23-19)28-11-10-22-14-28/h2-14H,1H3,(H,23,24,25)(H2,26,27,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVDRQYUTAYQSIN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.